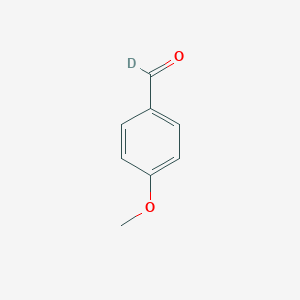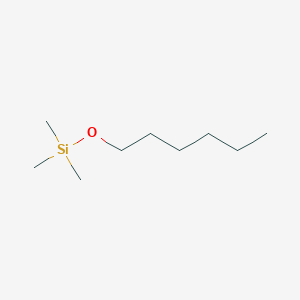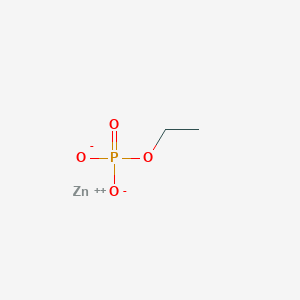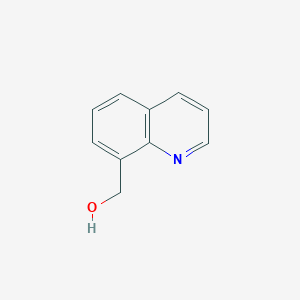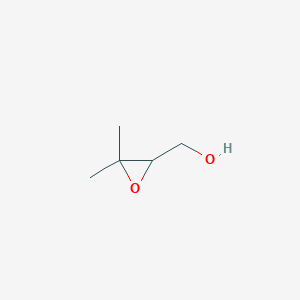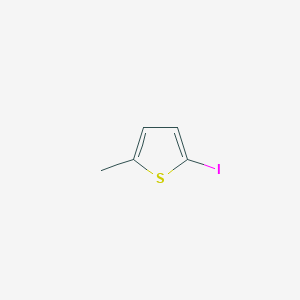
Hexamethylenediamine phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethylenediamine phosphate (HMDP) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and has a variety of properties that make it useful for a range of applications.
Wissenschaftliche Forschungsanwendungen
Hexamethylenediamine phosphate has been studied for its potential applications in a range of scientific research fields, including materials science, biochemistry, and pharmacology. It has been used as a building block for the synthesis of various polymers, including polyamides and polyurethanes. This compound has also been investigated as a potential drug delivery system, due to its ability to form stable complexes with drugs and release them in a controlled manner.
Wirkmechanismus
The mechanism of action of Hexamethylenediamine phosphate is not fully understood, but it is thought to involve the formation of stable complexes with other molecules. This compound has been shown to bind to a range of molecules, including proteins, nucleic acids, and drugs. This binding can alter the properties of these molecules, leading to changes in their function or activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to be non-toxic and biocompatible, making it a promising candidate for use in drug delivery systems. This compound has also been shown to have antimicrobial properties, making it useful for applications in microbiology.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Hexamethylenediamine phosphate is its versatility. It can be used in a range of applications, from materials science to drug delivery. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also limitations to its use. This compound can be difficult to work with due to its high solubility in water, which can make it challenging to isolate and purify.
Zukünftige Richtungen
There are many potential future directions for research on Hexamethylenediamine phosphate. One area of interest is the development of new drug delivery systems based on this compound. Researchers are also investigating the use of this compound in the synthesis of new materials with unique properties. Additionally, there is potential for this compound to be used in the development of new antimicrobial agents.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has a range of potential applications in scientific research. Its unique properties make it useful for a range of applications, from drug delivery to materials science. While there are limitations to its use, the potential for future research on this compound is vast, and it is likely that we will continue to see new applications for this compound in the years to come.
Synthesemethoden
Hexamethylenediamine phosphate can be synthesized using a variety of methods, including the reaction of hexamethylenediamine with phosphoric acid or the reaction of hexamethylenetetramine with phosphoric acid and ammonia. The resulting compound can be purified using techniques such as recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
17558-97-3 |
|---|---|
Molekularformel |
C6H19N2O4P |
Molekulargewicht |
214.2 g/mol |
IUPAC-Name |
hexane-1,6-diamine;phosphoric acid |
InChI |
InChI=1S/C6H16N2.H3O4P/c7-5-3-1-2-4-6-8;1-5(2,3)4/h1-8H2;(H3,1,2,3,4) |
InChI-Schlüssel |
COVSKPKHYJXXHY-UHFFFAOYSA-N |
SMILES |
C(CCCN)CCN.OP(=O)(O)O |
Kanonische SMILES |
C(CCCN)CCN.OP(=O)(O)O |
Andere CAS-Nummern |
17558-97-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




